molecular formula C4H4O4 B135278 FuMaric Acid-1,4-13C2 CAS No. 96503-56-9

FuMaric Acid-1,4-13C2

Cat. No. B135278
CAS RN: 96503-56-9
M. Wt: 118.06 g/mol
InChI Key: VZCYOOQTPOCHFL-ZWWDXPBASA-N
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Description

Fumaric acid, a key intermediate in the Krebs cycle, has been the subject of various studies due to its interesting chemical properties and potential applications. The molecular structure of fumaric acid has been extensively analyzed, revealing specific bond lengths and angles that are crucial for its reactivity and interactions with other compounds .

Synthesis Analysis

The synthesis of fumaric acid derivatives and adducts has been explored through reactions with different nitrogenous bases. These reactions have led to the formation of salts and co-crystals, which have been characterized using a variety of spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. The solid-state structures of these compounds were further elucidated using X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of fumaric acid has been studied using gas electron diffraction, which provided detailed information about the bond lengths and angles within the molecule. This analysis has shown that the geometry of the carboxyl group undergoes deformation upon crystallization, which includes changes in bond lengths and angles, indicating a level of flexibility in the molecular structure of fumaric acid .

Chemical Reactions Analysis

Fumaric acid has been used in reactions with superacidic systems, such as HF/SbF5 and HF/AsF5, leading to the formation of protonated fumaric acid species. These species have been characterized by vibrational spectroscopy and single-crystal X-ray structure analyses. The protonation of fumaric acid was found not to cause a notable change in the C=C bond length, which is an interesting aspect of its chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fumaric acid and its derivatives are influenced by their molecular structure and the nature of their interactions with other molecules. The crystal structures of fumaric acid adducts are stabilized by various types of hydrogen bonds and π-π stacking interactions. Quantum chemical calculations using DFT methods have been employed to study these properties, and the results generally show good agreement with experimental data . The deformation energies associated with the crystallization of carboxylic groups in fumaric acid have also been estimated, providing insight into the energetic aspects of its physical properties .

Scientific Research Applications

Metabolic Engineering for Fumaric Acid Production

Metabolic engineering strategies have been crucial in enhancing the production of fumaric acid. For instance, engineering Escherichia coli to overexpress phosphoenolpyruvate carboxylase and modifying the glyoxylate shunt pathway have resulted in strains capable of producing fumaric acid more efficiently under aerobic conditions (Song et al., 2015). Similarly, Rhizopus oryzae has been genetically modified to increase fumaric acid yield by overexpressing endogenous pyruvate carboxylase and exogenous phosphoenolpyruvate carboxylase (Zhang et al., 2012).

Fermentation Processes

The use of various feedstocks, including food waste and dairy manure, has been investigated to produce fumaric acid through fermentation processes. Rhizopus arrhizus RH7-13 has shown promising results in producing fumaric acid from the liquid and solid fractions of food waste, highlighting the potential of using renewable bio-based chemicals to reduce raw material costs (Liu et al., 2016). Additionally, the co-production of fumaric acid and chitin from dairy manure using R. oryzae ATCC 20344 has been explored, presenting an efficient way to utilize nitrogen-rich lignocellulosic materials (Liao et al., 2008).

Biotechnological Production Insights

Biotechnological production of fumaric acid has seen advancements through the development of novel strains and optimization of fermentation conditions. The manipulation of central carbon metabolism in E. coli, for example, has demonstrated potential for decreasing by-products and improving fumaric acid production efficiency (Liu et al., 2018). Research also focuses on the solubility of fumaric acid and its salts, crucial for the crystallization and recovery process, highlighting the impact of different components like ethanol and glucose on solubility and recovery efficiency (Engel et al., 2013).

Mechanism of Action

Target of Action

The primary targets of Fumaric Acid-1,4-13C2 are enzymes involved in the tricarboxylic acid cycle (TCA cycle), such as Malate Dehydrogenase , Fumarate Reductase Flavoprotein Subunit , and NAD-dependent Malic Enzyme . These enzymes play crucial roles in energy production and other metabolic processes within the cell.

Mode of Action

This compound interacts with its targets by participating in their catalytic processes. For instance, in the TCA cycle, it is converted to malate by the enzyme fumarase, and then to oxaloacetate by malate dehydrogenase . These reactions result in the production of NADH, which is used in the electron transport chain to generate ATP, the cell’s main energy currency.

Biochemical Pathways

This compound is involved in the TCA cycle, a central metabolic pathway that provides energy, reducing power, and biosynthetic precursors for the cell . The compound’s conversion to malate and then to oxaloacetate is a key part of this cycle, linking the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to the production of ATP.

Pharmacokinetics

Fumaric acid, the parent compound, is known to be rapidly metabolized and has a wide distribution in the body . The bioavailability of this compound may be influenced by factors such as its formulation, the route of administration, and the individual’s metabolic rate.

Result of Action

The action of this compound in the TCA cycle contributes to the production of ATP, supporting cellular energy needs. Additionally, its involvement in the cycle can influence other metabolic processes, such as amino acid synthesis and lipid metabolism .

Safety and Hazards

Fumaric Acid-1,4-13C2 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air and causes serious eye irritation . Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite . In case of contact, rinse immediately with plenty of water .

properties

IUPAC Name

(E)-(1,4-13C2)but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYOOQTPOCHFL-ZWWDXPBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[13C](=O)O)\[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96503-56-9
Record name 96503-56-9
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